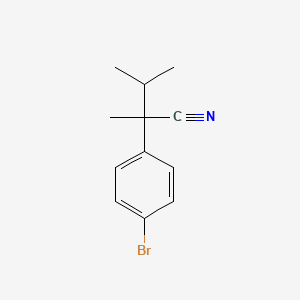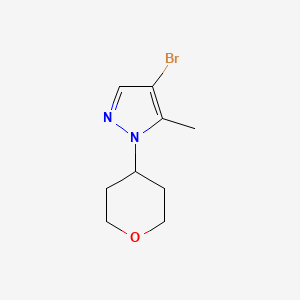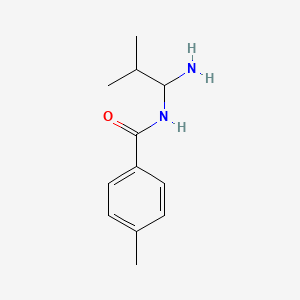
N-(1-amino-2-methylpropyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-amino-2-methylpropyl)-4-methylbenzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group attached to a methylpropyl chain, which is further connected to a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-amino-2-methylpropyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 1-amino-2-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(1-amino-2-methylpropyl)-4-methylbenzamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or nitroso derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(1-amino-2-methylpropyl)-4-methylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can be used to investigate the mechanisms of enzyme inhibition or activation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for modifications that can lead to the development of pharmaceuticals with specific therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of N-(1-amino-2-methylpropyl)-4-methylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- N-(1-amino-2-methylpropyl)-benzamide
- N-(1-amino-2-methylpropyl)-4-chlorobenzamide
- N-(1-amino-2-methylpropyl)-4-nitrobenzamide
Comparison:
- N-(1-amino-2-methylpropyl)-benzamide: Lacks the methyl group on the benzene ring, which may affect its binding affinity and specificity.
- N-(1-amino-2-methylpropyl)-4-chlorobenzamide: The presence of a chlorine atom can enhance its reactivity and binding properties due to the electron-withdrawing effect.
- N-(1-amino-2-methylpropyl)-4-nitrobenzamide: The nitro group significantly alters the electronic properties, potentially increasing its reactivity and interaction with biological targets.
N-(1-amino-2-methylpropyl)-4-methylbenzamide stands out due to its balanced electronic properties and potential for diverse modifications, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
791575-93-4 |
|---|---|
Molekularformel |
C12H18N2O |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
N-(1-amino-2-methylpropyl)-4-methylbenzamide |
InChI |
InChI=1S/C12H18N2O/c1-8(2)11(13)14-12(15)10-6-4-9(3)5-7-10/h4-8,11H,13H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
PCIPCTLKWOCDRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


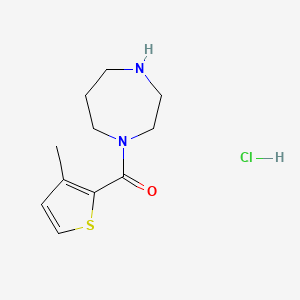

![4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol](/img/structure/B13978524.png)
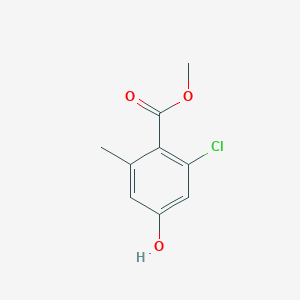
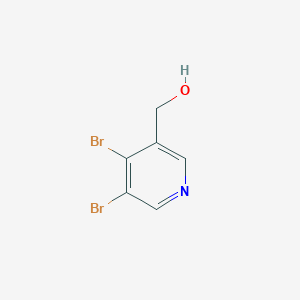
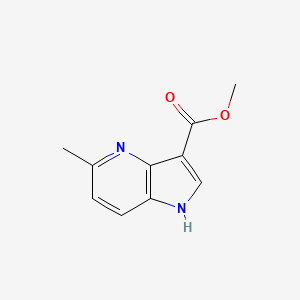


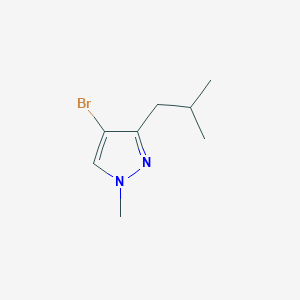
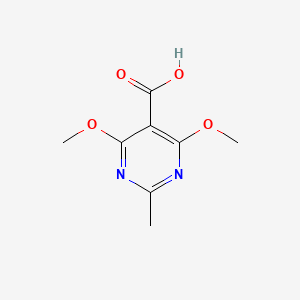
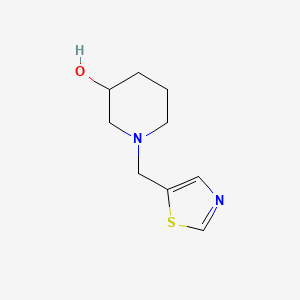
![3-[2-(Benzoyloxy)ethyl]cyclobutanone](/img/structure/B13978590.png)
